sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
CAS No.: 102916-66-5
Cat. No.: VC0105361
Molecular Formula: C₅H₁₁Na₂O₇P
Molecular Weight: 258.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102916-66-5 |
|---|---|
| Molecular Formula | C₅H₁₁Na₂O₇P |
| Molecular Weight | 258.07 |
| IUPAC Name | sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |
| SMILES | C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |
Introduction
Structural Characteristics
Molecular Formula and Weight
The molecular formula of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is . It has a molecular weight of 235.084 g/mol and an exact mass of 234.998 g/mol . These values are critical for identifying the compound in analytical studies such as mass spectrometry.
Stereochemistry
The stereochemical notation (2R,3S) specifies the configuration of the molecule's chiral centers. This configuration is essential for its biological activity since enzymes often recognize substrates based on their stereochemistry .
Chemical Structure
The compound consists of a pentose backbone with hydroxyl groups at positions 2 and 3, a keto group at position 5, and a phosphate group attached via an oxygen atom . Its structural formula can be represented as:
This structure highlights the compound's functional groups: hydroxyl (-OH), keto (=O), and phosphate (-PO).
Data Table: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.084 g/mol |
| Exact Mass | 234.998 g/mol |
| Stereochemistry | (2R,3S) |
| Functional Groups | Hydroxyl (-OH), Keto (=O), Phosphate (-PO) |
Synthesis Methods
Enzymatic Synthesis
One of the most common methods for synthesizing sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate involves enzymatic processes using deoxyribose-phosphate aldolase (DERA). This enzyme catalyzes the reversible aldol condensation reaction without requiring cofactors .
The reaction typically starts with dihydroxyacetone phosphate and acetaldehyde as substrates. DERA facilitates their condensation to form the target compound under mild conditions .
Chemical Synthesis
Chemical synthesis routes often employ phosphorylating agents like dialkyl chlorophosphates in pyridine or sulfur trioxide complexes with organic bases . These methods allow for precise control over reaction conditions such as temperature (0–50°C) and solvent environment.
Data Table: Synthetic Methods
| Method | Description | Advantages |
|---|---|---|
| Enzymatic | Use of DERA enzyme for aldol condensation | Specificity and mild conditions |
| Chemical | Reaction with phosphorylating agents | High yield and scalability |
Biological Role
Enzymatic Function
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate serves as a substrate for DERA enzymes. These enzymes catalyze its cleavage into glyceraldehyde-3-phosphate and acetaldehyde . This reaction is pivotal in nucleotide metabolism and DNA repair pathways.
Metabolic Pathways
The compound participates in central carbon metabolism through pathways independent of the pentose phosphate cycle . It facilitates the salvage of nucleotides by recycling nucleosides and nucleotides essential for cellular energy homeostasis.
Data Table: Biological Activities
| Activity | Role |
|---|---|
| Enzymatic Function | Substrate for DERA enzymes |
| Metabolic Pathways | Central carbon metabolism |
| DNA Repair | Involvement in nucleotide synthesis |
Applications in Scientific Research
Biochemical Studies
The compound is widely used in studies involving DERA enzymes to understand their catalytic mechanisms and potential engineering for industrial applications .
Pharmaceutical Research
Its role in nucleotide metabolism makes it a candidate for developing therapeutic agents targeting genetic disorders and viral infections .
Data Table: Research Applications
| Field | Application |
|---|---|
| Biochemistry | Enzyme mechanism studies |
| Medicine | Therapeutic agent development |
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